An In-depth Technical Guide to Benzyl-PEG8-azide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Benzyl-PEG8-azide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl-PEG8-azide, a versatile heterobifunctional linker widely employed in biomedical research and drug development. We will delve into its chemical properties, structure, and key applications, supported by experimental protocols and illustrative diagrams to facilitate its effective use in the laboratory.
Core Chemical and Physical Properties
Benzyl-PEG8-azide is a polyethylene glycol (PEG)-based molecule functionalized with a benzyl group at one terminus and an azide group at the other. The eight repeating ethylene glycol units confer hydrophilicity, enhancing the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for Benzyl-PEG8-azide.
| Identifier | Value |
| Molecular Formula | C23H39N3O8[4][5] |
| Molecular Weight | 485.57 g/mol |
| SMILES | N#N+N-CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
| Property | Value |
| Appearance | Colorless to light yellow oil |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and DCM |
| Storage | Store at -20°C for long-term stability. Can be shipped at ambient temperature. |
Chemical Structure
The structure of Benzyl-PEG8-azide features a flexible polyethylene glycol chain of eight ethylene glycol units. This PEG spacer is flanked by a benzyl group, which can be useful for introducing a hydrophobic moiety, and a terminal azide group, which is a key functional group for "click chemistry" reactions.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and key applications of Benzyl-PEG8-azide.
Synthesis of Benzyl-PEG8-azide
While various methods exist for the synthesis of heterobifunctional PEGs, a common approach involves a multi-step process starting from octaethylene glycol. The following is a representative protocol.
Step 1: Monobenzylation of Octaethylene Glycol
-
Dissolve octaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydride (NaH, 1.1 equivalents) portion-wise while stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Benzyl-PEG8-alcohol.
Step 2: Mesylation of Benzyl-PEG8-alcohol
-
Dissolve Benzyl-PEG8-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Benzyl-PEG8-mesylate.
Step 3: Azidation of Benzyl-PEG8-mesylate
-
Dissolve Benzyl-PEG8-mesylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir overnight.
-
After cooling to room temperature, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Benzyl-PEG8-azide as an oil.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and purity of Benzyl-PEG8-azide.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic protons (~4.5 ppm), and the ethylene glycol protons of the PEG chain (a complex multiplet, ~3.6 ppm).
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the benzyl group and the repeating ethylene glycol units.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the presence of the key functional groups.
-
Sample Preparation: A thin film of the oily product can be analyzed directly on a salt plate (e.g., NaCl or KBr).
-
Characteristic Peaks: The spectrum should exhibit a strong, sharp peak around 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration.
Application Protocols: Click Chemistry
Benzyl-PEG8-azide is a key reagent for bioconjugation via click chemistry, a set of reactions that are rapid, selective, and high-yielding.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction forms a stable triazole linkage between an azide and a terminal alkyne.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-containing molecule and Benzyl-PEG8-azide in a suitable solvent (e.g., DMSO or a mixture of water and a miscible organic solvent).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and a slight excess (1.2-1.5 equivalents) of Benzyl-PEG8-azide.
-
Add the copper(II) sulfate solution (typically 1-5 mol%).
-
Add the stabilizing ligand (typically in a 1:5 molar ratio with copper).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by techniques such as TLC, HPLC, or mass spectrometry.
-
Purify the product using an appropriate method, such as column chromatography or precipitation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.
-
Reagent Preparation:
-
Dissolve the strained alkyne-functionalized molecule and Benzyl-PEG8-azide in a biocompatible solvent, such as phosphate-buffered saline (PBS) or cell culture medium.
-
-
Reaction Setup:
-
Combine the strained alkyne-containing molecule with a molar excess (typically 2-10 equivalents) of Benzyl-PEG8-azide.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature or 37°C for 1-12 hours.
-
The reaction can often be performed directly in a biological sample without the need for purification of the final conjugate from the excess linker. If purification is necessary, size-exclusion chromatography is a common method.
-
Signaling Pathways and Experimental Workflows
Benzyl-PEG8-azide is a critical component in the construction of complex biomolecules for targeted therapies, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis Workflow
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The PEG linker plays a crucial role in optimizing the distance and orientation between the target-binding and E3 ligase-binding moieties.
Caption: Workflow for PROTAC synthesis using Benzyl-PEG8-azide.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
ADCs are targeted therapies that deliver a potent cytotoxic drug to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The PEG linker enhances the solubility and stability of the ADC.
Caption: Workflow for ADC synthesis using Benzyl-PEG8-azide.
Click Chemistry Mechanisms
The versatility of Benzyl-PEG8-azide stems from its ability to participate in highly efficient click chemistry reactions.
Caption: Mechanisms of CuAAC and SPAAC reactions involving an azide.
